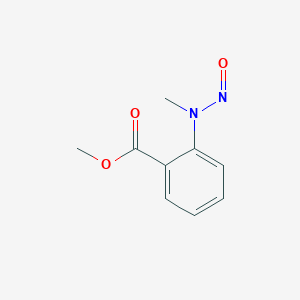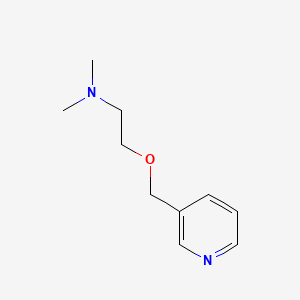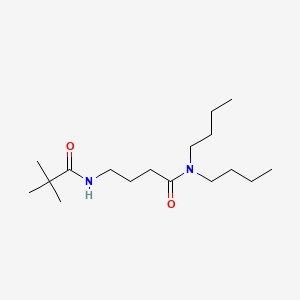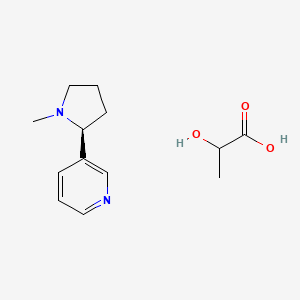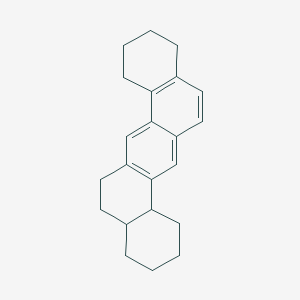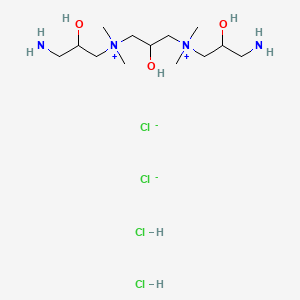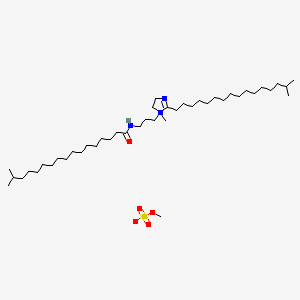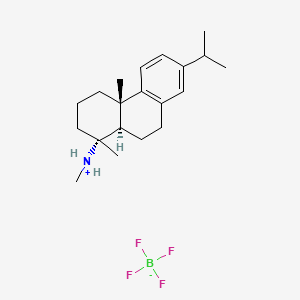
(1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) is a complex organic molecule with a unique structure It is characterized by its phenanthrene core, which is a polycyclic aromatic hydrocarbon, and the presence of an ammonium group bonded to a tetrafluoroborate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Isopropyl and Dimethyl Groups: These groups are introduced through alkylation reactions under controlled conditions.
Formation of the Ammonium Group: This involves the reaction of the phenanthrene derivative with an appropriate amine, followed by quaternization to form the ammonium salt.
Addition of the Tetrafluoroborate Anion: This is typically done by reacting the ammonium salt with tetrafluoroboric acid or a tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-): can undergo various chemical reactions, including:
Oxidation: The phenanthrene core can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce various hydrogenated phenanthrene compounds.
科学研究应用
(1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-): has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
作用机制
The mechanism of action of (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions, depending on its specific interactions with biological molecules.
相似化合物的比较
Similar Compounds
- (1R-(1alpha,4abeta,10aalpha))-1,2,3,4,4a,5,6,9,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
- (1R-(1alpha,4abeta,10aalpha))-4-[[7-isopropyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethylphenanthren-1-yl]methylamino]butan-2-one
Uniqueness
The uniqueness of (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) lies in its specific structural features, such as the combination of the phenanthrene core with the ammonium and tetrafluoroborate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
93982-94-6 |
|---|---|
分子式 |
C20H32BF4N |
分子量 |
373.3 g/mol |
IUPAC 名称 |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]-methylazanium;tetrafluoroborate |
InChI |
InChI=1S/C20H31N.BF4/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(17,3)11-6-12-20(18,4)21-5;2-1(3,4)5/h7,9,13-14,18,21H,6,8,10-12H2,1-5H3;/q;-1/p+1/t18-,19-,20-;/m1./s1 |
InChI 键 |
DGUSFPUACGIYRQ-DEXIKXDTSA-O |
手性 SMILES |
[B-](F)(F)(F)F.CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)[NH2+]C)C |
规范 SMILES |
[B-](F)(F)(F)F.CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)[NH2+]C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


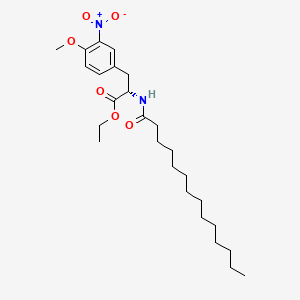
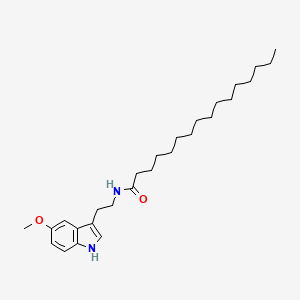
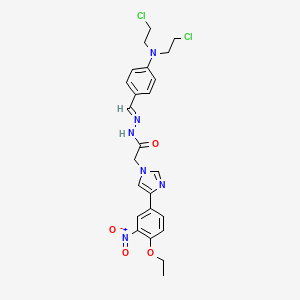
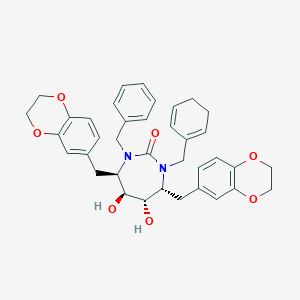
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
